6-Chloro-2-naphtho[2,1-b]furan-2-ylimidazo[1,2-a]pyridine
Description
6-Chloro-2-naphtho[2,1-b]furan-2-ylimidazo[1,2-a]pyridine is a fused heterocyclic compound comprising an imidazo[1,2-a]pyridine core substituted with a chlorine atom at position 6 and a naphtho[2,1-b]furan moiety at position 2. This structure combines the electron-rich aromatic system of naphthofuran with the bioactivity-associated imidazo[1,2-a]pyridine scaffold, making it a candidate for pharmaceutical and materials science research.
Properties
IUPAC Name |
2-benzo[e][1]benzofuran-2-yl-6-chloroimidazo[1,2-a]pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H11ClN2O/c20-13-6-8-19-21-16(11-22(19)10-13)18-9-15-14-4-2-1-3-12(14)5-7-17(15)23-18/h1-11H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MARGLYSCKDDLGM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC3=C2C=C(O3)C4=CN5C=C(C=CC5=N4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H11ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-2-naphtho[2,1-b]furan-2-ylimidazo[1,2-a]pyridine typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Naphtho[2,1-b]furan Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Imidazo[1,2-a]pyridine Moiety: This step often involves the condensation of the naphtho[2,1-b]furan derivative with a suitable pyridine derivative in the presence of a catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of robust catalysts to improve yield and purity.
Chemical Reactions Analysis
Types of Reactions
6-Chloro-2-naphtho[2,1-b]furan-2-ylimidazo[1,2-a]pyridine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogenation catalysts such as palladium on carbon.
Substitution: The chlorine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas in the presence of palladium on carbon.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of naphthoquinone derivatives.
Reduction: Formation of the corresponding reduced naphtho[2,1-b]furan derivatives.
Substitution: Formation of various substituted naphtho[2,1-b]furan derivatives depending on the nucleophile used.
Scientific Research Applications
6-Chloro-2-naphtho[2,1-b]furan-2-ylimidazo[1,2-a]pyridine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Investigated for its potential therapeutic effects, including antimicrobial and anticancer activities.
Industry: Used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 6-Chloro-2-naphtho[2,1-b]furan-2-ylimidazo[1,2-a]pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity, or interact with receptors, modulating their signaling pathways. The exact molecular targets and pathways depend on the specific biological context in which the compound is used.
Comparison with Similar Compounds
Structural Analogues with Varying Substituents
Aryl and Heteroaryl Substituents :
- 6-Chloro-2-(thiophen-2-yl)imidazo[1,2-a]pyridine : Replacing the naphthofuran group with thiophen-2-yl results in an 83% yield via iodine-promoted synthesis. The thiophene’s electron-rich nature may enhance π-π interactions in biological targets, though its lower aromatic bulk compared to naphthofuran could reduce binding affinity .
- 6-Chloro-2-(4-chlorophenyl)imidazo[1,2-a]pyridine (3m) : This derivative exhibits a 4-chlorophenyl group at position 2, contributing to hydrophobic interactions. NMR data (δ = 7.15–8.14 ppm) suggest a planar structure conducive to stacking interactions .
- 6-Methyl-2-phenylimidazo[1,2-a]pyridine (3n) : The methyl group at position 6 and phenyl at position 2 highlight how alkyl substituents can modulate solubility and metabolic stability. Its 1H-NMR spectrum (δ = 2.30–7.97 ppm) indicates minimal steric hindrance .
Naphthalene Derivatives :
- 6-Naphthalen-1-yl-3-nitro-2-phenylsulfonylmethylimidazo[1,2-a]pyridine (10a) : Features a nitro group (electron-withdrawing) and phenylsulfonylmethyl chain, synthesized via Suzuki-Miyaura coupling (63% yield). The nitro group may enhance reactivity in further functionalization, but its presence could also increase toxicity .
Core Structure Variations
- Imidazo[2,1-b]thiazole and Benzo[d]imidazo[2,1-b]thiazole: These analogs replace the pyridine ring with thiazole, altering electronic properties.
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